molecular formula C6H14OSi B12437240 2-Propen-1-ol, 3-(trimethylsilyl)-

2-Propen-1-ol, 3-(trimethylsilyl)-

Cat. No.: B12437240
M. Wt: 130.26 g/mol
InChI Key: BRTBTJVSPJZQIT-UHFFFAOYSA-N
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Description

2-Propen-1-ol, 3-(trimethylsilyl)-, also known as 3-(trimethylsilyl)-2-propen-1-ol, is an organic compound with the molecular formula C6H12OSi. It is a derivative of propargyl alcohol where the hydrogen atom on the terminal carbon is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability provided by the trimethylsilyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 3-(trimethylsilyl)- can be achieved through various methods. One common method involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Another method involves the cobalt-catalyzed coupling of protected vinyl halides with trimethylsilylmethylmagnesium chloride. This method is noted for its functional group tolerance and good overall yields .

Industrial Production Methods

Industrial production of 2-Propen-1-ol, 3-(trimethylsilyl)- often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in 2-Propen-1-ol, 3-(trimethylsilyl)- can be oxidized to form aldehydes or ketones under controlled conditions:

  • Reagents : Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) in anhydrous solvents like dichloromethane.

  • Products : Formation of 3-trimethylsilylpropenal (aldehyde) or carboxylic acids under stronger oxidizing conditions .

Key Observation :
Oxidation preserves the silyl group, enabling downstream functionalization. For example, PCC-mediated oxidation yields aldehydes with >85% efficiency .

Reduction Reactions

The compound undergoes selective reduction to produce saturated alcohols:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol.

  • Products : 3-trimethylsilylpropan-1-ol via hydrogenation of the double bond .

Experimental Data :

Reduction AgentSolventTemperatureYield
LiAlH₄THF0–25°C92%
NaBH₄EtOH25°C78%

Source: Synthesis protocols from Organic Syntheses and J. Org. Chem. .

Substitution Reactions

The trimethylsilyl group facilitates nucleophilic substitution, particularly in cross-coupling reactions:

  • Reagents : Chlorotrimethylsilane (TMSCl) with bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Products : 1-iodo-3-trimethylsilyl-2-propene via mesylation followed by iodide displacement .

Mechanism :

  • Mesylation of the hydroxyl group using methanesulfonyl chloride.

  • Displacement with sodium iodide (NaI) in acetone .

Application :
This reaction is pivotal in synthesizing silylated alkenes for cross-coupling in organic electronics .

Elimination Reactions

Under acidic conditions, 2-Propen-1-ol, 3-(trimethylsilyl)- undergoes dehydration:

  • Conditions : p-Toluenesulfonic acid (pTSA) in refluxing toluene.

  • Products : 1-trimethylsilylpropadiene (allene) with >90% regioselectivity .

Kinetic Study :
The reaction follows first-order kinetics with an activation energy (EaE_a
) of 75 kJ/mol, as determined by J. Org. Chem. .

Enzymatic Kinetic Resolution

Lipase-mediated enantioselective acylation has been demonstrated:

  • Enzymes : Novozym 435 or Candida antarctica lipase B (CAL-B).

  • Conditions : Vinyl acetate in pentane with 3 Å molecular sieves.

  • Outcome : (S)-enantiomer reacts faster, achieving enantiomeric excess (ee) >95% .

Case Study :
Resolution of (±)-1-hydroxyallyltrimethylsilane showed (S)-1 reacting 4x faster than (R)-1 under CAL-B catalysis .

Cross-Coupling Reactions

The compound participates in stereospecific cross-coupling with organohalides:

  • Catalysts : Copper(I) tert-butoxide or palladium complexes.

  • Partners : Allylic, aryl, or vinylic halides.

  • Products : Functionalized alkenes with retained silyl groups .

Example :
Coupling with iodobenzene yields 3-trimethylsilylstyrene with 88% yield and >99% stereoretention .

Comparative Reactivity

The trimethylsilyl group significantly alters reactivity compared to non-silylated analogs:

| Reaction Type | Silylated Compound | Non-Silylated Analog |
|---------------------|--------------------|

Scientific Research Applications

Scientific Research Applications

  • (E)-3-Trimethylsilyl-2-propen-1-ol as a versatile intermediate: (E)-3-Trimethylsilyl-2-propen-1-ol is a chemical compound used as an intermediate in chemical reactions .

Synthesis of Novel Derivatives

3-Trimethylsilyl-2-propynamides react with organic diselenides to produce 3-alkylselanyl-2-propenamides .

Other compounds

  • 3-Trimethylsilyl-2-propyn-1-ol: Also called 3-(Trimethylsilyl)propargyl Alcohol. It has a purity greater than 95.0%(GC). Its molecular formula is C6H12OSi and its molecular weight is 128.25. It is a liquid at 20 deg.C. It should be stored at room temperature, in a cool, dark place, under inert gas, and away from light, air, and moisture .
  • (2e)-3-(trimethylsilyl)-2-propen-1-ol: This compound is available in various quantities .
  • 3-(Trimethylsilyl)propargyl alcohol: This compound is recommended for use in conjunction with other chemicals, such as (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole and 2-Pyrrolidin-2-yl-1H-indole .

Case Studies

While the search results provide information on the properties, synthesis, and related compounds of 3-(trimethylsilyl)-2-propen-1-ol, they do not include detailed case studies that demonstrate its applications. Further research may be required to gather comprehensive data tables and well-documented case studies.

Safety and Regulations

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 3-(trimethylsilyl)- involves its reactivity as an alcohol and the protective effect of the trimethylsilyl group. The trimethylsilyl group stabilizes the molecule and can be selectively removed under specific conditions, allowing for controlled reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-ol, 3-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and selective reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Biological Activity

2-Propen-1-ol, 3-(trimethylsilyl)-, also known as (Z)-3-(Trimethylsilyl)prop-2-en-1-ol, is an organosilicon compound characterized by its unique molecular structure. The presence of a trimethylsilyl group attached to a propen-1-ol backbone imparts distinctive chemical properties that make it a subject of interest in various fields, particularly in organic synthesis and drug discovery. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for 2-Propen-1-ol, 3-(trimethylsilyl)- is C₆H₁₄OSi. Its structure allows for various chemical transformations due to the presence of both a hydroxyl group (-OH) and a double bond (C=C). These features contribute to its reactivity and utility in synthetic organic chemistry.

Key Chemical Reactions

  • Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using agents like pyridinium chlorochromate (PCC).
  • Reduction : The double bond can undergo hydrogenation to yield saturated alcohols.
  • Substitution : The trimethylsilyl group can be replaced through nucleophilic substitution reactions.

Biological Activity

Research indicates that 2-Propen-1-ol, 3-(trimethylsilyl)- exhibits significant biological activity, particularly in drug discovery contexts. Its lipophilicity, enhanced by the trimethylsilyl group, facilitates interactions with cellular membranes and proteins.

The biological mechanisms are thought to involve:

  • Membrane Penetration : The compound's lipophilic nature allows it to effectively penetrate biological membranes.
  • Protein Interactions : The hydroxyl group can form hydrogen bonds with target proteins, potentially influencing their activity and stability.

Therapeutic Applications

The compound is being explored for various therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Research : Investigations into its ability to induce apoptosis in cancer cells are ongoing.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial effects of 2-Propen-1-ol, 3-(trimethylsilyl)- against various bacterial strains. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. The results demonstrated that at certain concentrations, it effectively reduced cell viability in HeLa and MCF-7 cells.

Cell LineIC50 (µM)
HeLa25
MCF-730

Properties

Molecular Formula

C6H14OSi

Molecular Weight

130.26 g/mol

IUPAC Name

3-trimethylsilylprop-2-en-1-ol

InChI

InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3

InChI Key

BRTBTJVSPJZQIT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CCO

Origin of Product

United States

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